
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a morpholine ring that has two methyl groups at the 2 and 6 positions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine typically involves the reaction of 2,6-dimethylmorpholine with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine can be compared with other similar compounds, such as:
- 2-(2,6-Dimethylmorpholino)pyrimidin-4-amine
- 2-(2,6-Dimethylmorpholino)pyrimidin-6-amine
These compounds share a similar core structure but differ in the position of the substituents on the pyrimidine ring. The unique positioning of the substituents in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
1247459-59-1 |
|---|---|
Formule moléculaire |
C10H16N4O |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3 |
Clé InChI |
YGEDWBCFSXDDRO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=NC=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


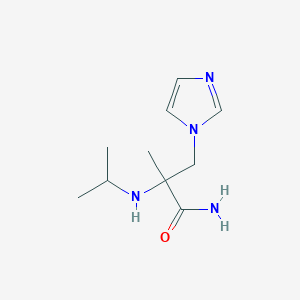
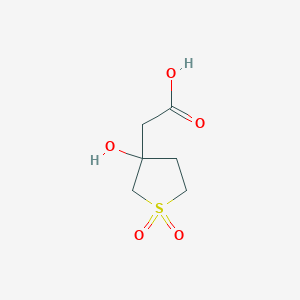

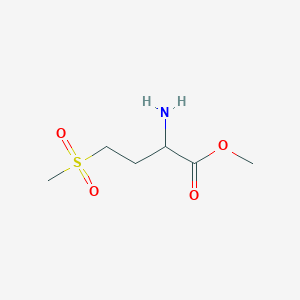
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
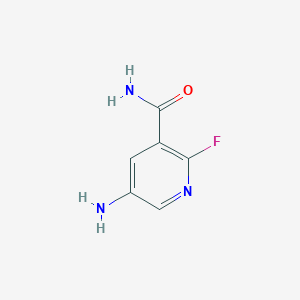

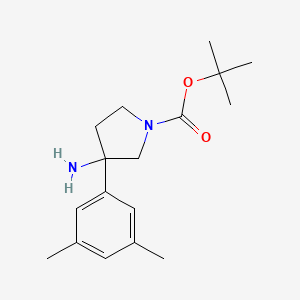
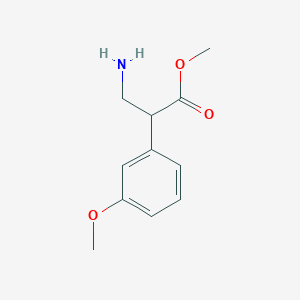
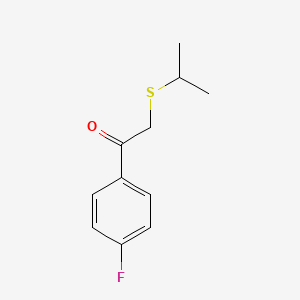
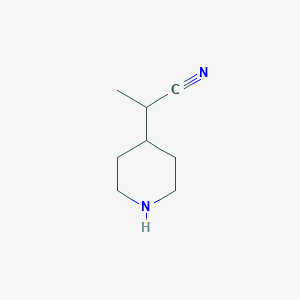

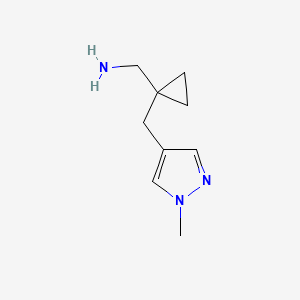
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
